

An In-depth Technical Guide to (3-bromophenyl)-pentafluoro- λ^6 -sulfane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromophenylsulfur pentafluoride

Cat. No.: B1333655

[Get Quote](#)

This technical guide provides a comprehensive overview of (3-bromophenyl)-pentafluoro- λ^6 -sulfane, a key organofluorine compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety protocols.

IUPAC Nomenclature and Chemical Identity

The formal IUPAC name for **3-Bromophenylsulfur pentafluoride** is (3-bromophenyl)-pentafluoro- λ^6 -sulfane^[1]. This nomenclature precisely describes the structure, indicating a benzene ring substituted with a bromine atom at the third position and a pentafluorosulfur group, where the " λ^6 " specifies the hexavalent state of the sulfur atom.

Chemical Identifiers:

- CAS Number: 672-30-0^{[1][2][3][4]}
- Molecular Formula: C₆H₄BrF₅S^{[1][4]}
- Synonyms: 1-Bromo-3-(pentafluorosulfanyl)benzene^[3]

Physicochemical and Spectroscopic Properties

The physical and chemical properties of (3-bromophenyl)-pentafluoro- λ^6 -sulfane are summarized in the table below, providing essential data for its handling and application in experimental settings.

Property	Value	Source
Molecular Weight	283.06 g/mol	[1]
Appearance	Liquid	[3] [5]
Boiling Point	82 °C at 12 mmHg	[3] [6]
Refractive Index	n _{20D} 1.48	[6]
Purity	Typically ≥95% (GC)	[4] [5]

Spectroscopic data is crucial for the characterization and quality control of the compound.

Spectroscopic Technique	Instrument Details
FTIR Spectroscopy	Bruker Tensor 27 FT-IR
Raman Spectroscopy	Bruker MultiRAM Stand Alone FT-Raman Spectrometer

Synthesis Protocols

The synthesis of arylsulfur pentafluorides, including the 3-bromo derivative, has evolved to more practical and scalable methods. Below are detailed experimental protocols based on modern synthetic strategies.

A practical method for the synthesis of arylsulfur pentafluorides involves a two-step process starting from the corresponding diaryl disulfide.[\[7\]](#)

Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)

- Reaction Setup: In a suitable reaction vessel, charge the diaryl disulfide and an alkali metal fluoride (e.g., potassium fluoride or cesium fluoride).
- Chlorination: Cool the mixture and introduce chlorine gas in excess while maintaining a low temperature.

- Work-up: After the reaction is complete, the intermediate arylsulfur chlorotetrafluoride is isolated, typically by distillation or recrystallization.

Step 2: Fluorination to Arylsulfur Pentafluoride (ArSF_5)

- Reaction Setup: The isolated arylsulfur chlorotetrafluoride is placed in a reaction vessel.
- Fluorination: A fluoride source, such as zinc fluoride (ZnF_2), anhydrous hydrogen fluoride (HF), or antimony fluorides ($\text{SbF}_3/\text{SbF}_5$), is added.^{[7][8]}
- Purification: The final product, arylsulfur pentafluoride, is purified using standard techniques like distillation or chromatography to yield the high-purity compound.

(3-Bromophenyl)sulfur pentafluoride can be utilized as a key building block in cross-coupling reactions to synthesize more complex molecules, such as pentafluorosulfanyl-containing aromatic amino acids.^[9]

General Protocol for Negishi Cross-Coupling:

- Organozinc Reagent Preparation: Activate zinc dust by heating under vacuum. Add a catalytic amount of iodine in dry DMF and heat. Then, add the iodo-alanine derivative to form the organozinc reagent.
- Coupling Reaction: To the freshly prepared organozinc reagent, add (3-Bromophenyl)sulfur pentafluoride, a palladium catalyst (e.g., $\text{Pd}(\text{dba})_2$), and a phosphine ligand (e.g., $\text{P}(\text{o-tol})_3$ or SPhos).
- Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 50 °C) for several hours, followed by stirring at room temperature.
- Purification: The crude product is purified directly by flash column chromatography on silica gel.

Applications in Drug Development and Medicinal Chemistry

The pentafluorosulfanyl (SF_5) group is often considered a "super-trifluoromethyl" group due to its unique electronic properties and steric profile.^[8] These characteristics make it a valuable functional group in the design of novel therapeutic agents.

- **Bioisosteric Replacement:** The SF_5 group serves as a bioisostere for other common chemical moieties in drug candidates.^[10] It can replace groups like trifluoromethyl (CF_3), tert-butyl, halogens, or nitro groups to modulate a molecule's pharmacokinetic and pharmacodynamic properties.^[10]
- **Enhancing Metabolic Stability:** The introduction of a pentafluorosulfanyl group can enhance the metabolic stability of a drug molecule, leading to improved bioavailability and a longer half-life.^[6]
- **Modulating Physicochemical Properties:** The high electronegativity and lipophilicity of the SF_5 group can significantly alter a molecule's acidity, basicity, and membrane permeability, which are critical for drug efficacy.
- **Fluorination Reactions:** **3-Bromophenylsulfur pentafluoride** is a key reagent for introducing the SF_5 moiety into various organic molecules through reactions like the Negishi cross-coupling described above.^{[6][9]}

The presence of fluorine-containing substituents is a common feature in many FDA-approved drugs, highlighting the importance of fluorinated building blocks like (3-bromophenyl)-pentafluoro- λ^6 -sulfane in modern drug discovery.^[11]

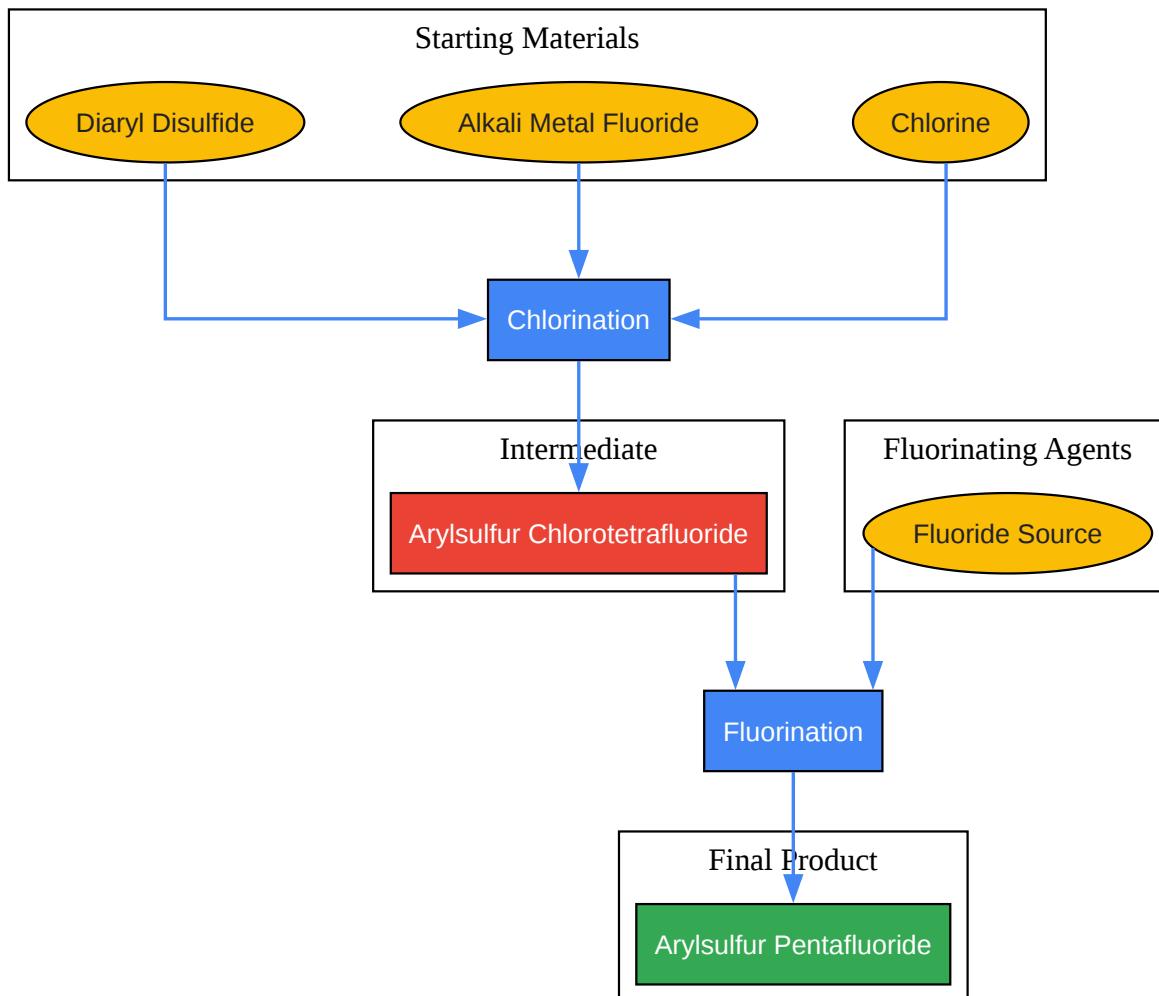
Safety and Handling

(3-Bromophenyl)-pentafluoro- λ^6 -sulfane is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification:

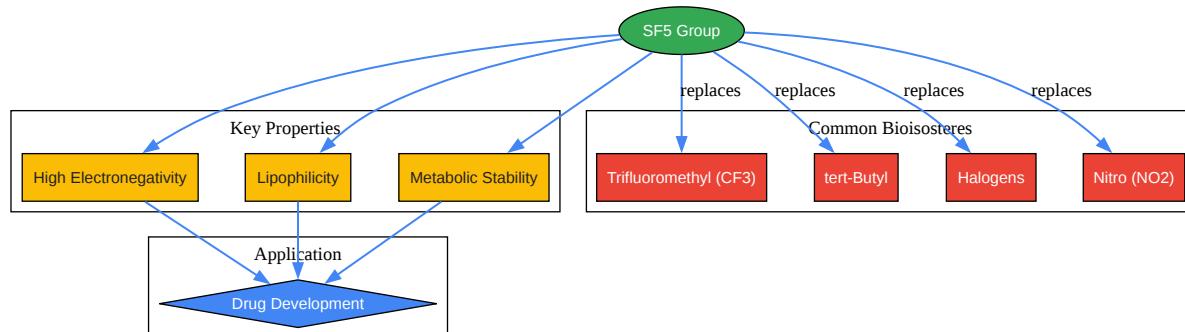
- **Skin Irritation:** Causes skin irritation (H315).^{[1][2][3]}
- **Eye Irritation:** Causes serious eye irritation (H319).^{[1][2][3]}
- **Respiratory Irritation:** May cause respiratory irritation (H335).^{[1][3]}

Recommended Handling Procedures:


- Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[2][3]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and a lab coat.[2][3] In case of inadequate ventilation, respiratory protection should be worn.[2][3]
- Handling: Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2][3] Keep away from heat, sparks, and open flames.[2][3]

Storage:

- Store in a cool, dry, and well-ventilated area in a tightly closed container.[2]
- It is recommended to store under an inert gas atmosphere.[2]


Visualizations

The following diagrams illustrate key concepts related to the synthesis and application of (3-bromophenyl)-pentafluoro- λ^6 -sulfane.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the two-step synthesis of arylsulfur pentafluorides.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the SF₅ group as a bioisostere in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (3-Bromophenyl)sulfur pentafluoride | C₆H₄BrF₅S | CID 2779192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4-Bromophenylsulfur pentafluoride | CymitQuimica [cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]

- 7. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 8. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of pentafluorosulfanyl (SF₅) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to (3-bromophenyl)-pentafluoro-λ⁶-sulfane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1333655#iupac-nomenclature-for-3-bromophenylsulfur-pentafluoride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

